MFCD18315783

Description

MFCD18315783 is a chemical compound whose exact structural identity remains unspecified in publicly accessible literature. However, based on analogous MDL identifiers (e.g., MFCD11044885, MFCD00039227), it likely belongs to a class of heterocyclic or aromatic compounds with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds often exhibit diverse biological activities, including enzyme inhibition or receptor modulation, depending on their functional groups and stereochemistry .

Properties

IUPAC Name |

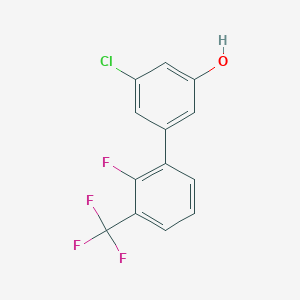

3-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF4O/c14-8-4-7(5-9(19)6-8)10-2-1-3-11(12(10)15)13(16,17)18/h1-6,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJMULIYPIOYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686157 | |

| Record name | 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261928-84-0 | |

| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-2′-fluoro-3′-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261928-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18315783 involves several steps, including the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield. For example, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonic acid and other reagents .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated equipment and stringent quality control measures. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities without compromising on quality. The preparation method is simple and easy to implement, making it suitable for industrial large-scale production .

Chemical Reactions Analysis

Types of Reactions: MFCD18315783 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows it to interact with different reagents and catalysts.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and product purity. For example, the oxidation of aromatic amines using water radical cations is a reaction that can be performed under ambient conditions without the need for traditional chemical catalysts .

Major Products: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, the oxidation of aromatic amines can lead to the formation of quaternary ammonium cations, which are valuable in drug development .

Scientific Research Applications

MFCD18315783 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry In chemistry, it is used as a reagent in various synthetic reactions, helping to create new compounds and materials In biology, it is used in research related to cellular processes and molecular interactionsIn industry, it is used in the production of various chemicals and materials, contributing to advancements in technology and manufacturing .

Mechanism of Action

The mechanism of action of MFCD18315783 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. For example, the compound may interact with enzymes or receptors, altering their function and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on two compounds with analogous MDL identifiers and structural features:

Compound A (CAS 918538-05-3; MDL: MFCD11044885)

- Molecular Formula : C₆H₃Cl₂N₃

- Molecular Weight : 188.01 g/mol

- Key Properties: Boiling point: Not reported. Hazard Profile: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Compound B (CAS 1533-03-5; MDL: MFCD00039227)

- Molecular Formula : C₁₀H₉F₃O

- Molecular Weight : 202.17 g/mol

- Key Properties: Boiling point: 245–247°C. Hazard Profile: No specific hazards listed; moderate environmental persistence .

Comparative Analysis

Functional Comparison with Analogues

Functional Group Influence

- Chlorinated Derivatives (e.g., Compound A) : Enhanced electrophilicity and binding to biological targets due to Cl substituents, but increased environmental persistence .

Thermodynamic Stability

- Chlorinated compounds (e.g., Compound A) exhibit higher thermal stability (decomposition >250°C) compared to fluorinated analogues (decomposition ~200°C) due to stronger C-Cl bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.